molecular formula C7H7ClN2O4S B8809308 N-(4-chloro-3-nitrophenyl)methanesulfonamide

N-(4-chloro-3-nitrophenyl)methanesulfonamide

Cat. No. B8809308
M. Wt: 250.66 g/mol
InChI Key: RQWHKEOWVRYTBP-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

A mixture of 4-chloro-3-nitroaniline (5.0 g, 29 mmol), methanesulfonyl chloride (2.37 mL, 30.4 mmol) and pyridine (5.9 mL, 72.4 mmol) in THF (100 mL) was stirred for 24 h. Poured in 1M HCl (500 mL). The resulting precipitate was filtered and air-dried to provide the title compound as a solid (6.7 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][S:13](Cl)(=[O:15])=[O:14].N1C=CC=CC=1>C1COCC1.Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:13]([CH3:12])(=[O:15])=[O:14])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
2.37 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.